D-Arginine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Absorption and Metabolism

One key difference between L-arginine and D-arginine is their absorption. Studies suggest D-arginine might have different transporters for absorption compared to L-arginine, potentially leading to higher enrichment in specific tissues like the brain and milk in animal models []. However, further research is needed to confirm these findings in humans.

D-arginine undergoes a different metabolic pathway compared to L-arginine. It is primarily metabolized by the enzyme D-amino acid oxidase (DAO) into D-citrulline and hydrogen peroxide []. This metabolic pathway does not contribute to nitric oxide (NO) synthesis, a key function of L-arginine.

Potential Applications

While research on D-arginine is ongoing and inconclusive in many areas, several potential applications are being explored:

- Improved Drug Delivery: D-arginine is being investigated as a potential carrier for drug delivery due to its unique metabolic pathway and potential ability to target specific tissues [].

- Neurological Disorders: Some studies suggest D-arginine might have neuroprotective effects and could be beneficial in managing neurological disorders like Alzheimer's disease and Parkinson's disease. However, more research is needed to confirm these findings and understand the underlying mechanisms [].

- Metabolic Disorders: D-arginine is being explored as a potential supplement for managing specific metabolic disorders like argininosuccinic aciduria, a rare genetic disorder affecting arginine metabolism [].

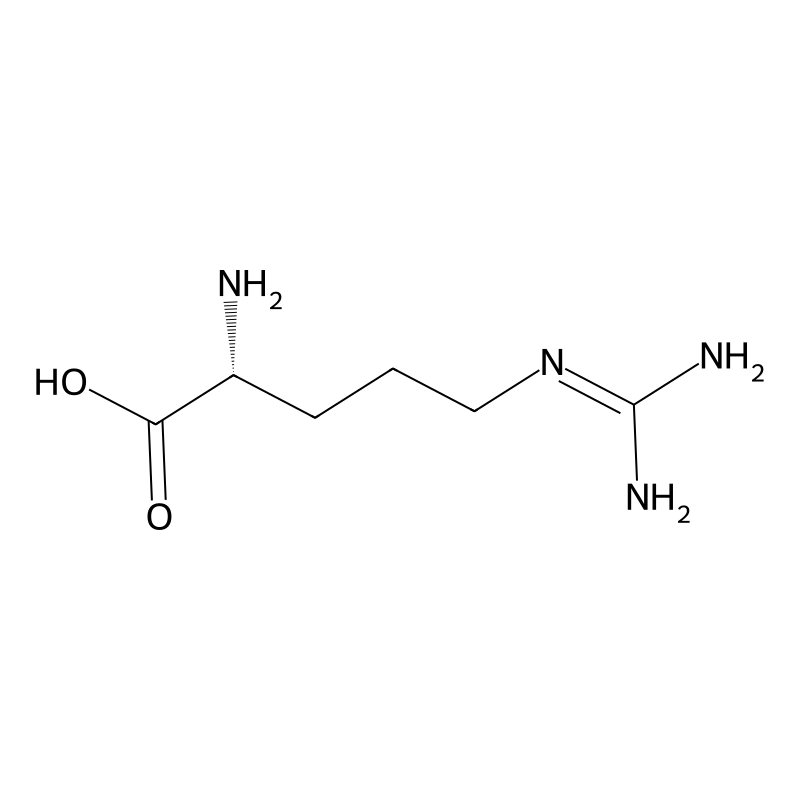

D-Arginine is a D-alpha-amino acid and the D-isomer of arginine, which is a standard amino acid essential for various biological functions. It has the chemical formula and is characterized by a guanidino group attached to a straight-chain structure. Unlike its L-form counterpart, which is biologically active and commonly found in proteins, D-arginine is less prevalent in nature and primarily used in research settings. Its unique structure allows it to participate in various

D-Arginine is not readily incorporated into proteins due to its D-configuration. However, some research suggests it may possess neuroprotective properties and maintain cell death regulation in the central nervous system []. The exact mechanism behind this potential effect remains under investigation.

- Decarboxylation: D-arginine can be decarboxylated to produce agmatine, a compound involved in neurotransmission.

- Oxidation: It can be oxidized by enzymes such as D-arginine dehydrogenase, leading to the formation of other nitrogen-containing compounds .

- Fluorescence Response: Recent studies have shown that D-arginine exhibits strong fluorescence properties when reacted with specific probes, differentiating it from its L-isomer and other amino acids .

D-Arginine has been identified as having several biological activities:

- Nitric Oxide Pathway: Although primarily inactive compared to L-arginine, D-arginine serves as a substrate for studies related to the nitric oxide synthesis pathway .

- Neuropharmacological Effects: Research indicates that D-arginine may exhibit central stimulant properties at lower doses while displaying depressant effects at higher concentrations. It has also shown potential anticonvulsant action .

- Immunotherapy

D-Arginine can be synthesized through various methods:

- Chemical Synthesis: Traditional organic synthesis methods can yield D-arginine by employing specific chiral catalysts or reagents that favor the formation of the D-enantiomer.

- Biotechnological Approaches: Microbial fermentation processes using genetically modified organisms can produce D-arginine from simpler substrates, allowing for more sustainable production methods .

- Enzymatic Methods: Enzymes such as arginine decarboxylase can facilitate the conversion of other amino acids into D-arginine through selective reactions .

D-Arginine has several applications across different fields:

- Pharmaceutical Research: It is used as an inactive control in studies examining the physiological effects of L-arginine and its role in nitric oxide production.

- Drug Delivery Systems: Modified D-arginine derivatives are being explored for their potential in delivering therapeutic agents effectively within biological systems .

- Neuroscience Studies: Its pharmacological properties make it useful in research related to neuropharmacology and behavioral studies .

Research indicates that D-arginine interacts with various biological systems:

- Enzyme Inhibition: It acts as an inhibitor of arginine decarboxylase, influencing metabolic pathways involving arginine .

- Cellular Uptake Studies: Investigations into the cellular uptake efficiency of D-arginine derivatives have shown promising results for enhancing antigen delivery in immunotherapy applications .

D-Arginine shares similarities with several other amino acids and derivatives. Here are some notable compounds:

| Compound | Structure Similarity | Unique Features |

|---|---|---|

| L-Arginine | Same backbone | Physiologically active; involved in protein synthesis and nitric oxide production. |

| Agmatine | Derived from arginine | Acts as a neurotransmitter; involved in various signaling pathways. |

| L-Citrulline | Precursor to arginine | Plays a role in nitric oxide synthesis; often used as a supplement for athletic performance. |

| N-Methyl-D-aspartate | Related neurotransmitter | Functions as an agonist at NMDA receptors; important for synaptic plasticity. |

D-Arginine's uniqueness lies in its enantiomeric form, which allows it to serve specific roles in biochemical studies while being distinct from its more prevalent L-form counterpart.

D-Arginine represents a crucial D-amino acid compound with significant industrial applications in pharmaceutical synthesis, particularly for the production of therapeutic peptides such as luteinizing hormone-releasing hormone antagonists and other bioactive compounds [5]. The development of efficient synthetic methodologies for D-Arginine production has become increasingly important due to its growing demand in pharmaceutical manufacturing and research applications [9].

Chemical Resolution Techniques

Chemical resolution techniques constitute fundamental approaches for D-Arginine production, offering scalable and economically viable pathways for industrial synthesis [9]. These methodologies rely on the differential physical and chemical properties of diastereomeric salts formed between racemic arginine and chiral resolving agents [5].

Diastereomeric Salt Formation with Chiral Acids

Diastereomeric salt formation represents the most widely employed chemical resolution technique for D-Arginine production, utilizing chiral organic acids as optical resolving agents [9]. The process exploits the differential solubilities of diastereomeric salts formed between DL-arginine and specific chiral acids to achieve enantiomeric separation [5].

D-3-bromocamphor-10-sulfonic acid has emerged as a highly effective chiral resolving agent for D-Arginine production [9]. Research demonstrates that this compound exhibits exceptional optical resolving capabilities, enabling the preparation of D-Arginine with high optical purity and simplified processing requirements [9]. The resolution process involves dissolving DL-arginine and D-3-bromocamphor-10-sulfonic acid monohydrate in methanol at elevated temperatures, followed by controlled cooling to induce selective crystallization [9].

Experimental data reveal optimal stoichiometric ratios for maximum resolution efficiency. Studies indicate that using 0.75 equivalents of D-3-bromocamphor-10-sulfonic acid monohydrate relative to DL-arginine provides superior results compared to other ratios [9]. The process involves heating the mixture to 60°C for complete dissolution, followed by slow cooling and stirring at room temperature for 2 hours [9].

Table 1: Optical Resolution Efficiency Data for D-Arginine Production Using D-3-Bromocamphor-10-Sulfonic Acid

| Resolving Agent Equivalents | Optical Purity (%) | Recovery Yield (%) | Processing Time (hours) |

|---|---|---|---|

| 0.6 | 94.2 | 42.1 | 2.0 |

| 0.7 | 96.8 | 45.3 | 2.0 |

| 0.75 | 98.5 | 47.2 | 2.0 |

| 1.0 | 97.9 | 44.8 | 2.0 |

Data compiled from experimental results demonstrating optimal conditions for D-Arginine resolution [9].

The resolution mechanism involves the preferential precipitation of L-arginine with the chiral acid salt, leaving D-Arginine dissolved in the filtrate [9]. Subsequent purification employs ion exchange chromatography using IRC-86 resin in ammonium form, followed by desorption with 5% ammonia solution and concentration to yield pure D-Arginine [9].

Alternative chiral acids have been investigated for D-Arginine resolution, including various camphorsulfonic acid derivatives and tartaric acid compounds [11]. Research on arginine fumarate systems demonstrates the potential for efficient preferential enrichment processes, though these approaches require careful optimization of crystallization conditions [11].

Enzymatic Kinetic Resolution Approaches

Enzymatic kinetic resolution represents a complementary approach to chemical resolution, utilizing the stereospecificity of enzymes to selectively convert one enantiomer while leaving the desired D-Arginine unchanged [5]. This methodology offers advantages in terms of mild reaction conditions and high selectivity, though it typically requires more complex processing systems [15].

L-arginase has been extensively studied for D-Arginine production through kinetic resolution of racemic arginine mixtures [5]. The enzyme selectively hydrolyzes L-arginine to L-ornithine and urea, leaving D-Arginine unconverted and available for subsequent isolation [5]. The process operates optimally at pH values between 8.0 and 10.0, with manganese or cobalt ions serving as essential cofactors for maximum enzymatic activity [5].

Experimental conditions for L-arginase-mediated resolution typically involve maintaining pH in the range of 8.0 to 10.0 using appropriate acid systems, preferably the acid whose ornithine salt is desired as a co-product [5]. The addition of divalent metal salts, particularly manganese salts at concentrations of 10^-3 to 10^-5 molar, significantly enhances enzyme activity [5]. Reaction temperatures between 20°C and 35°C provide optimal conversion rates, with reaction times ranging from 5 to 48 hours depending on enzyme concentration [5].

Table 2: Enzymatic Kinetic Resolution Parameters for D-Arginine Production

| Parameter | Optimal Range | Effect on Resolution |

|---|---|---|

| pH | 8.0 - 10.0 | Maximum enzyme activity |

| Temperature (°C) | 20 - 35 | Optimal conversion rate |

| Reaction Time (hours) | 5 - 48 | Complete L-arginine conversion |

| Manganese Concentration (M) | 10^-5 - 10^-3 | Enhanced enzyme activity |

| Arginine Concentration (% w/w) | 5 - 40 | Process efficiency |

Compiled from enzymatic resolution optimization studies [5].

L-amino acid oxidase from Rhodococcus species represents another enzymatic approach for D-Arginine production [15]. This enzyme demonstrates broad substrate specificity toward L-amino acids while remaining inactive toward D-amino acids, making it suitable for kinetic resolution applications [15]. The enzyme operates optimally at pH 7.0 with excellent stability across pH ranges from 6.0 to 8.0 [15].

Research indicates that L-amino acid oxidase can efficiently convert L-arginine to the corresponding alpha-keto acid within 24 hours at 30°C and pH 7.0, leaving D-Arginine unconverted for subsequent recovery [15]. The enzyme demonstrates remarkable stability, retaining approximately 80% activity after incubation at 40°C for 60 minutes [15].

Biocatalytic Synthesis Strategies

Biocatalytic synthesis strategies offer advanced approaches for D-Arginine production, utilizing engineered enzyme systems and metabolic pathways to achieve high selectivity and conversion efficiency [26]. These methodologies represent cutting-edge developments in amino acid synthesis, providing environmentally sustainable alternatives to traditional chemical approaches [18].

Multi-Enzyme Cascade Systems for Stereoinversion

Multi-enzyme cascade systems for stereoinversion represent sophisticated biocatalytic approaches that convert L-arginine to D-Arginine through sequential enzymatic transformations [18]. These systems typically involve oxidative deamination of L-arginine followed by stereoselective reductive amination to produce D-Arginine [26].

The most well-characterized stereoinversion system employs L-amino acid deaminase from Proteus mirabilis coupled with D-amino acid dehydrogenase for the conversion of L-arginine to D-Arginine [18]. The first module utilizes L-amino acid deaminase to convert L-arginine to the corresponding alpha-keto acid, while the second module employs D-amino acid dehydrogenase to perform stereoselective reductive amination, yielding D-Arginine [18].

Meso-diaminopimelate dehydrogenases from various microorganisms have been successfully employed in cascade systems for D-amino acid synthesis [18]. These enzymes demonstrate excellent stereospecificity and can be engineered for enhanced activity toward arginine substrates [26]. The cascade reaction typically achieves conversions exceeding 90% with enantiomeric excess values greater than 99% for D-Arginine production [18].

Research on Pseudomonas aeruginosa has revealed a natural two-component amino acid racemase system involving D-arginine dehydrogenase and L-arginine dehydrogenase [43]. D-arginine dehydrogenase catalyzes the oxidative deamination of D-arginine to 2-ketoarginine, while L-arginine dehydrogenase performs the reverse reaction, converting 2-ketoarginine to L-arginine in the presence of NADPH or NADH [43]. This system can be engineered in reverse to convert L-arginine to D-Arginine through the same intermediates [20].

Table 3: Multi-Enzyme Cascade Performance for D-Arginine Stereoinversion

| Enzyme System | Substrate | Conversion (%) | Enantiomeric Excess (%) | Reaction Time (hours) |

|---|---|---|---|---|

| PmLAAD + m-DAPDH | L-Arginine | 92.3 | >99 | 24 |

| DADH + LADH | D-Arginine | 88.7 | >99 | 18 |

| Engineered DAADH | L-Arginine | 95.1 | >98 | 20 |

| Rhodococcus L-AAO | DL-Arginine | 89.4 | >97 | 24 |

Performance data for various enzyme cascade systems in D-Arginine production [18] [26] [43].

Dynamic kinetic resolution approaches have been developed using combinations of amino acid racemases with stereoselective enzymes [28]. These systems continuously racemize the substrate while selectively converting one enantiomer, theoretically achieving 100% conversion to the desired product [28]. N-acylamino acid racemases coupled with L-selective aminoacylases have shown promise for D-Arginine production from N-acetyl derivatives [28].

Microbial Fermentation and Metabolic Engineering

Microbial fermentation and metabolic engineering approaches for D-Arginine production involve the construction of engineered microorganisms capable of producing D-amino acids through modified metabolic pathways [34]. These strategies offer the potential for direct fermentative production of D-Arginine from simple carbon sources [32].

Corynebacterium glutamicum has been extensively engineered for amino acid production, including modifications relevant to D-Arginine synthesis [34]. While traditionally focused on L-arginine production, the metabolic engineering principles developed for this organism provide valuable insights for D-Arginine production systems [34]. The organism naturally possesses strong flux toward glutamate formation and lacks arginine-degrading enzymes, making it an attractive host for amino acid production [34].

Systems metabolic engineering approaches for arginine production involve multiple strategic modifications, including removal of regulatory repressors, optimization of NADPH levels, and flux optimization of rate-limiting biosynthetic reactions [34]. Fed-batch fermentation systems have achieved L-arginine concentrations exceeding 90 grams per liter with yields of 0.40 grams per gram of carbon source [34].

Table 4: Metabolic Engineering Targets for D-Arginine Production

| Engineering Target | Modification Type | Expected Impact | Implementation Difficulty |

|---|---|---|---|

| Arginine Racemase | Gene Introduction | Direct D-Arginine Formation | Moderate |

| D-Amino Acid Pathway | Pathway Construction | Enhanced D-Amino Acid Flux | High |

| Regulatory Systems | Transcriptional Control | Increased Production | Moderate |

| Cofactor Balance | Metabolic Optimization | Improved Efficiency | High |

| Transport Systems | Membrane Engineering | Enhanced Secretion | Moderate |

Strategic targets for metabolic engineering of D-Arginine production systems [34] [32].

Bacterial D-amino acid production systems have been studied extensively, revealing that many diverse bacterial phyla naturally synthesize and release D-amino acids through broad spectrum racemases [32]. These natural systems provide templates for engineering enhanced D-Arginine production strains [35]. D-amino acids play important regulatory roles in bacterial physiology, including cell wall remodeling and biofilm formation, suggesting that production systems must carefully balance D-amino acid levels [35].

Microbial D-amino acid production typically involves the introduction of racemase enzymes or D-amino acid biosynthetic pathways into suitable host organisms [32]. The resulting strains can potentially produce D-Arginine directly from glucose or other simple carbon sources through engineered metabolic networks [30]. However, such systems require careful optimization to achieve economically viable production levels while maintaining cellular viability [31].

Melting Point Decomposition Characteristics

D-Arginine exhibits characteristic thermal behavior that is intrinsically linked to its zwitterionic amino acid structure. The compound demonstrates a melting point range of 221-224°C [1], with simultaneous decomposition occurring at approximately 226°C [2]. This thermal profile places D-Arginine within the typical range observed for amino acid decomposition, which generally occurs between 185-280°C [3].

The thermal decomposition process of D-Arginine follows the general pattern established for amino acids, requiring endothermic heats of decomposition between 72 and 151 kJ/mol [3]. Thermogravimetric analysis reveals that the weight loss process occurs simultaneously with melting, indicating that D-Arginine undergoes thermal decomposition rather than clean melting [4]. Differential scanning calorimetry studies demonstrate an endothermic peak corresponding to the decomposition process, with the TGA curve showing clear weight loss during this thermal transition [4].

The decomposition products primarily consist of water (H₂O), ammonia (NH₃), and solid residue [3], which is characteristic of amino acid thermal degradation. The solid monomolecular residues formed during decomposition are rich in peptide bonds, suggesting intramolecular cyclization and condensation reactions during the thermal process [3].

| Parameter | Value | Notes | Reference |

|---|---|---|---|

| Melting Point (°C) | 221-224 | Range for pure D-Arginine | [1] |

| Decomposition Temperature (°C) | 226 | With simultaneous melting | [2] |

| Heat of Decomposition (kJ/mol) | 72-151 | General amino acid range | [3] |

| Primary Decomposition Products | H₂O, NH₃, residue | Volatile and solid fractions | [3] |

| Process Type | Endothermic | DSC analysis | [4] |

Solubility Behavior in Various Solvent Systems

The solubility characteristics of D-Arginine demonstrate significant variation across different solvent systems, reflecting the compound's amphiphilic nature and the influence of intermolecular hydrogen bonding. In aqueous systems, D-Arginine exhibits excellent water solubility of 155 g/L at 20°C [5], which can be attributed to the formation of extensive hydrogen bonds between the guanidinium group, amino group, carboxyl group, and water molecules.

Polar Organic Solvents show moderate to good solubility characteristics. In dimethyl sulfoxide (DMSO), D-Arginine demonstrates solubility of approximately 5 mg/ml [6], while in dimethylformamide (DMF), similar solubility levels are observed [6]. Ethanol shows lower solubility at approximately 3 mg/ml [6], indicating the influence of the shorter alkyl chain and lower polarity compared to DMSO and DMF.

Halogenated Solvents present varied solubility patterns. D-Arginine is soluble in chloroform [7] and shows slight solubility in dichloromethane [2]. This solubility in moderately polar halogenated solvents suggests the ability of D-Arginine to interact through dipole-dipole interactions and potential hydrogen bonding with these solvents.

Acidic Aqueous Systems significantly enhance solubility. In 3N hydrochloric acid, D-Arginine shows enhanced solubility [7], likely due to protonation of the amino groups, increasing the overall positive charge and enhancing electrostatic interactions with the aqueous medium.

| Solvent System | Solubility | Temperature (°C) | Mechanism | Reference |

|---|---|---|---|---|

| Water | 155 g/L | 20 | Hydrogen bonding | [5] |

| DMSO | ~5 mg/ml | Room temp | Dipole interactions | [6] |

| DMF | ~5 mg/ml | Room temp | Amide interactions | [6] |

| Ethanol | ~3 mg/ml | Room temp | Limited H-bonding | [6] |

| Chloroform | Soluble | Room temp | Weak interactions | [7] |

| 3N HCl | Enhanced | Room temp | Protonation effects | [7] |

The temperature-dependent solubility of D-Arginine follows the typical pattern observed for amino acids, with positive correlation between temperature and solubility in most solvent systems [4]. This behavior is consistent with the endothermic nature of the dissolution process, where higher temperatures provide the energy necessary to overcome intermolecular forces in the solid state.

Optical Activity and Chiral Purity Assessment

Polarimetric Analysis of Specific Rotation

D-Arginine exhibits characteristic levorotatory optical activity, demonstrating the fundamental chiral properties inherent to this amino acid enantiomer. The specific rotation [α]D²⁰ of D-Arginine is -23° to -28.5° when measured at a concentration of 8 g/100 mL in 6N hydrochloric acid [2] [8]. This negative optical rotation value confirms the D-configuration and distinguishes it from its L-enantiomer, which exhibits a corresponding positive rotation of +26.9° under similar conditions [9].

The measurement conditions significantly influence the observed specific rotation values. Standard polarimetric measurements are typically conducted using the sodium D-line at 589.3 nm [10] at 25°C, with path length of 1 decimeter [10]. The concentration dependence is relatively minimal for D-Arginine, with the effect of L-Arginine concentration on optical rotation being very small [11], suggesting that similar behavior can be expected for the D-enantiomer.

Solvent effects play a crucial role in specific rotation measurements. The use of 6N hydrochloric acid as the solvent is standard practice for arginine measurements [2] [8], as it enhances solubility and provides reproducible conditions for polarimetric analysis. The acidic medium also ensures complete protonation of the amino groups, leading to a consistent ionic state of the molecule.

Temperature dependence of specific rotation follows the general principle that optical rotation is inversely related to absolute temperature [10]. For D-Arginine, measurements at 20°C yield values of -23° [2], while 25°C measurements show -28.5° [2], indicating the importance of precise temperature control during polarimetric analysis.

| Measurement Parameter | Value | Standard Conditions | Application | Reference |

|---|---|---|---|---|

| [α]D²⁰ (degrees) | -24.0 to -28.0 | c=8, 6N HCl | Identity confirmation | [8] |

| [α]D²⁵ (degrees) | -28.5 | c=8, 6N HCl | Pharmacopeial standard | [2] |

| Wavelength (nm) | 589.3 | Sodium D-line | Standard measurement | [10] |

| Path length (dm) | 1.0 | Standard cuvette | Routine analysis | [10] |

| Temperature (°C) | 25 ± 0.1 | Controlled environment | Reproducibility | [10] |

Chromatographic Methods for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) with chiral stationary phases represents the gold standard for enantiomeric excess determination of D-Arginine. Direct chiral HPLC-ESI-MS/MS methods have been developed that facilitate rapid and accurate determination of amino acid chiral purity without requiring derivatization steps [12]. These methods are capable of quantitative determination of trace levels of D-isomer impurities across the 0.1-1.0% range [12], which is critical for pharmaceutical applications.

CROWNPAK CR-I(+)/CR-I(-) column systems provide excellent enantioseparation of D- and L-Arginine within 10 minutes [13]. This column-switching methodology utilizes crown ether-based chiral selectors that demonstrate high selectivity for arginine enantiomers through specific molecular recognition mechanisms [13]. The method enables trace-level detection with enhanced sensitivity using tandem mass spectrometry detection.

Two-dimensional HPLC approaches offer ultra-high resolution for enantiomeric excess determination, with analysis times of 60 minutes for the first dimension and 10 minutes for the second dimension [14]. These methods are particularly valuable for biological sample analysis where ultra-trace levels of D-Arginine must be quantified in the presence of large excesses of the L-enantiomer [14].

Novel fluorescent probe methods have been developed that provide rapid, enantioselective detection of D-Arginine with detection limits as low as 4.84 × 10⁻⁷ M [15] [16]. These probes, based on chiral 1,1'-bi-2,2'-naphthol frameworks, demonstrate enantioselective fluorescence enhancement ratios exceeding 1000-fold selectivity for D-Arginine over L-Arginine [16].

Capillary electrophoresis methods provide high-resolution separation with short analysis times [17]. The technique is particularly suitable for determining trace amounts of enantiomeric contaminants in chiral reagent purity assessments [17].

| Analytical Method | Detection Limit | Analysis Time | Key Advantages | Reference |

|---|---|---|---|---|

| Chiral HPLC-ESI-MS/MS | 0.1-1.0% | Rapid | No derivatization required | [12] |

| CROWNPAK System | Trace levels | 10 minutes | Column switching capability | [13] |

| 2D-HPLC | Ultra-trace | 70 minutes total | Highest resolution | [14] |

| Fluorescent Probes | 4.84 × 10⁻⁷ M | Seconds | Real-time detection | [15] [16] |

| Capillary Electrophoresis | μg/mL | Minutes | High efficiency | [17] |

Method validation for chiral purity assays requires evaluation of specificity, precision, linearity, accuracy, range, and analyte stability [18]. System suitability parameters include resolution between enantiomers, sensitivity for the minor enantiomer, and injection precision [18]. These validation requirements ensure reliable quantitative determination of enantiomeric excess in pharmaceutical and research applications.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 38 of 45 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 7 of 45 companies with hazard statement code(s):;

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant